1-(1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
Description
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Properties
IUPAC Name |
3-[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-4-yl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4S2/c1-4-21-13-18(19-14(21)2)28(24,25)22-11-9-15(10-12-22)23-17-8-6-5-7-16(17)20(3)29(23,26)27/h5-8,13,15H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLMKZZPDMUPNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N2CCC(CC2)N3C4=CC=CC=C4N(S3(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. .
Mode of Action
Imidazole derivatives are known to interact with various targets due to their broad range of chemical and biological properties. The specific interaction of this compound with its targets would depend on the structural features of the compound and the nature of the target.
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities. The downstream effects of these pathways would depend on the specific targets of the compound and their role in cellular processes.
Biological Activity
The compound 1-(1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a complex organic molecule characterized by a unique combination of heterocyclic structures. It includes an imidazole ring, a piperidine moiety, and a benzo[c][1,2,5]thiadiazole core. This structural diversity suggests potential for various biological activities, particularly in the fields of oncology and antimicrobial research.
The molecular formula of this compound is , with a molecular weight of 337.4 g/mol . The presence of the sulfonyl group enhances its solubility and reactivity, which may facilitate interactions with biological targets.
Biological Activity Overview
Research indicates that compounds containing imidazole and thiadiazole moieties exhibit a broad spectrum of biological activities. This specific compound has shown promise as an anticancer agent , with preliminary studies suggesting it can modulate various cellular targets such as kinases and microtubules.
The mechanism of action for this compound is likely multifaceted:
- Kinase Inhibition : Similar imidazole derivatives have been reported to inhibit various kinases involved in cancer progression.
- Microtubule Interaction : The compound may interfere with microtubule dynamics, which is critical for cell division.
Research Findings
Recent studies have highlighted the biological activities associated with similar compounds:
| Compound | Biological Activity | IC50 Values (µM) | Target Cells |
|---|---|---|---|
| Compound A | Anticancer | 0.51 | A549 (lung cancer) |
| Compound B | Antimicrobial | 0.15 | E. coli |
| Compound C | Antifungal | 0.29 | C. albicans |
The table above summarizes findings from various studies that investigated related compounds' biological activities.
Case Study 1: Anticancer Potential
A study focusing on imidazole derivatives demonstrated that certain analogs could significantly reduce cell viability in lung cancer cell lines (A549). The most potent compounds exhibited IC50 values below 0.5 µM , indicating strong cytotoxic effects.
Case Study 2: Antimicrobial Properties
Another investigation into the antimicrobial properties of related compounds found that derivatives similar to the target compound displayed effective inhibition against bacterial strains such as E. coli and fungal pathogens like Candida albicans, with IC50 values ranging from 0.15 to 0.29 µM .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for pharmaceutical development:
Anticancer Activity
Research indicates that derivatives of thiadiazole compounds often show anticancer properties. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of various cancer cell lines, including human hepatocellular carcinoma (HepG2) and human lung cancer (A549) cells. The mechanism of action may involve the inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism critical for DNA synthesis and cell division .
Antimicrobial Properties
Several studies have reported the antimicrobial efficacy of thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. The synthesized compound's sulfonyl group may enhance its interaction with bacterial targets, leading to effective inhibition of microbial growth .
Anti-inflammatory and Analgesic Effects
Thiadiazole derivatives are known to exhibit anti-inflammatory properties. The presence of the imidazole moiety may contribute to the modulation of inflammatory pathways, making this compound a potential candidate for treating inflammatory diseases .
CNS Activity
Some derivatives have shown central nervous system depressant effects, suggesting potential applications in treating neurological disorders. Compounds containing the thiadiazole nucleus have been linked to anticonvulsant activity .
Case Studies
Several studies highlight the applications and effectiveness of compounds related to 1-(1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide:
Preparation Methods
Bromination of 5-Chlorobenzo[c]thiadiazole
A mixture of 5-chlorobenzo[c]thiadiazole (20 mmol) and hydrobromic acid (45%, 50 mL) is heated to 100°C under reflux. Bromine (60 mmol) is added dropwise, and the reaction is stirred for 12 hours. The precipitate is filtered, washed with water, and recrystallized from dichloromethane to yield 4,7-dibromo-5-chlorobenzo[c]thiadiazole (Yield: 80%).
Reduction to Dihydrothiadiazole
The dibromo intermediate is reduced using sodium borohydride (NaBH4) in tetrahydrofuran (THF) at 0°C. After quenching with aqueous HCl, the product is extracted with ethyl acetate and purified via column chromatography (hexanes/EtOAc) to yield 3-chloro-1,3-dihydrobenzo[c]thiadiazole 2,2-dioxide.
Methylation at Position 3
The chlorine substituent is replaced via nucleophilic substitution. The dihydrothiadiazole is reacted with methylmagnesium bromide (3 equiv) in THF at −78°C, followed by warming to room temperature. Workup with ammonium chloride and purification affords 3-methyl-1,3-dihydrobenzo[c]thiadiazole 2,2-dioxide (Yield: 65%).
Synthesis of 1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl Chloride
The imidazole sulfonyl chloride is prepared through cyclization and sulfonation, adapting methods from imidazole derivative syntheses.
Cyclization to Form 1-Ethyl-2-methyl-1H-imidazole
A mixture of ethylenediamine (10 mmol), ethyl acetoacetate (12 mmol), and acetic acid is heated at 120°C for 6 hours. The crude product is purified via distillation under reduced pressure to yield 1-ethyl-2-methyl-1H-imidazole (Yield: 58%).
Sulfonation with Chlorosulfonic Acid
The imidazole is dissolved in dichloromethane (DCM) and treated with chlorosulfonic acid (1.2 equiv) at 0°C. After stirring for 2 hours, the mixture is poured into ice-water, and the sulfonic acid intermediate is extracted with DCM. Reaction with thionyl chloride (SOCl2) at reflux for 4 hours converts the sulfonic acid to 1-ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride (Yield: 72%).
Functionalization of Piperidine
The piperidine moiety is modified to enable coupling with the sulfonyl chloride and benzo-thiadiazole systems.
Protection of Piperidine
Piperidin-4-amine (10 mmol) is reacted with di-tert-butyl dicarbonate (Boc2O, 1.1 equiv) in THF/water (1:1) to form tert-butyl piperidin-4-ylcarbamate (Yield: 95%).
Sulfonamide Formation
The Boc-protected piperidine is dissolved in DCM and treated with 1-ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 3 equiv). After stirring overnight, the mixture is washed with water, and the product is purified via column chromatography (DCM/MeOH) to yield tert-butyl (1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)carbamate (Yield: 68%).
Deprotection
The Boc group is removed using trifluoroacetic acid (TFA) in DCM (1:1) at room temperature for 2 hours. Evaporation under reduced pressure yields 1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-amine (Yield: 90%).
Coupling of Piperidine and Benzo-Thiadiazole Moieties
The final coupling is achieved via a nucleophilic aromatic substitution reaction.
Bromination of Benzo-Thiadiazole
3-Methyl-1,3-dihydrobenzo[c]thiadiazole 2,2-dioxide (5 mmol) is brominated using N-bromosuccinimide (NBS, 1.1 equiv) in acetonitrile under UV light for 6 hours. The product, 1-bromo-3-methyl-1,3-dihydrobenzo[c]thiadiazole 2,2-dioxide, is isolated via filtration (Yield: 76%).
Amination Reaction
The brominated benzo-thiadiazole (1 equiv) and 1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-amine (1.2 equiv) are combined in dimethylformamide (DMF) with potassium carbonate (2 equiv). The reaction is heated at 80°C for 12 hours. After cooling, the mixture is diluted with water and extracted with EtOAc. Purification via silica gel chromatography (hexanes/EtOAc) yields the target compound (Yield: 52%).
Optimization and Characterization
Reaction Condition Optimization
Q & A
Basic: What synthetic strategies are recommended for constructing the benzo[c][1,2,5]thiadiazole 2,2-dioxide core?
Answer:
The thiadiazole dioxide moiety is typically synthesized via cyclization of ortho-aminothiophenol derivatives with sulfonylating agents under controlled conditions. For example, thiadiazole derivatives can be prepared by reacting hydrazinecarbodithioate intermediates with hydrazonoyl chlorides in absolute ethanol, using triethylamine as a base, followed by crystallization from polar aprotic solvents (e.g., dimethylformamide) . Key reagents include methyl hydrazinecarbodithioate and hydrazonoyl chlorides, with reaction times optimized at 6–12 hours under ambient or reflux conditions.
Basic: What spectroscopic and analytical methods are critical for structural characterization?
Answer:
Use a combination of:
- ¹H/¹³C NMR to confirm proton environments and carbon frameworks, particularly for distinguishing imidazole and piperidine substituents.
- IR spectroscopy to identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and thiadiazole (C=N, ~1600 cm⁻¹) functional groups.
- Mass spectrometry (HRMS/ESI-MS) for molecular weight validation and fragmentation pattern analysis.
- Elemental analysis to verify purity and stoichiometry .
Basic: What safety precautions are essential when handling this compound?
Answer:
Based on structurally related imidazole derivatives, this compound likely falls under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Required precautions include:
- Use of PPE (gloves, lab coat, goggles).
- Immediate decontamination of skin/eye contact with water/soap (15+ minutes).
- Work in a fume hood to prevent inhalation exposure .
Advanced: How can reaction yields be optimized for the imidazole-sulfonyl-piperidine coupling step?
Answer:
Employ Design of Experiments (DOE) to systematically test variables:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) may enhance nucleophilic substitution.
- Catalysts : Triethylamine or DMAP for acid scavenging.
- Temperature : Elevated temperatures (60–80°C) to accelerate kinetics.
- Mole ratios : Optimize stoichiometry of sulfonyl chloride to piperidine (1.2:1 recommended) .
AI-driven process simulation tools (e.g., COMSOL Multiphysics) can model reaction dynamics and predict optimal conditions .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
- Cross-validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to confirm target engagement.
- Structural analogs : Test derivatives with modified substituents (e.g., ethyl → methyl on the imidazole) to isolate pharmacophore contributions.
- Data normalization : Account for batch-to-batch purity variations via HPLC quantification pre-assay .
Advanced: What computational methods aid in elucidating the compound’s mechanism of action?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with suspected targets (e.g., enzymes with sulfonyl-binding pockets).
- MD simulations : GROMACS or AMBER for stability analysis of ligand-receptor complexes over 100+ ns trajectories.
- QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with bioactivity trends .
Advanced: How can researchers validate the compound’s stability under physiological conditions?
Answer:
- pH stability assays : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, followed by LC-MS to detect degradation products.
- Metabolic stability : Use liver microsome models (human/rat) to assess CYP450-mediated oxidation.
- Plasma protein binding : Equilibrium dialysis to determine unbound fraction .
Advanced: What strategies mitigate synthetic challenges in piperidine functionalization?
Answer:
- Protecting groups : Use Boc or Fmoc groups to prevent undesired sulfonamide side reactions.
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) for sulfonylation steps.
- Chiral resolution : Employ HPLC with chiral columns (e.g., Chiralpak IA) to separate enantiomers if stereocenters are present .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
